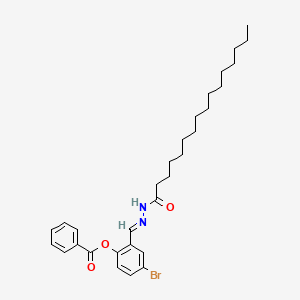
Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-溴苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯是一种复杂的有机化合物,它具有独特的官能团组合,包括溴苯甲酰基、吡啶基和吲哚并[2,3-a]吡啶-1-羧酸酯。
准备方法
合成路线和反应条件
3-(4-溴苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
溴苯甲酰中间体的形成: 第一步涉及用溴化剂处理苯甲酰氯,形成4-溴苯甲酰氯。
与吡啶的偶联: 然后,在碱的存在下,4-溴苯甲酰氯与2-吡啶甲醛反应,形成4-溴苯甲酰-2-吡啶基中间体。
吲哚并[2,3-a]吡啶的形成: 最后一步涉及在酸性条件下将中间体与吲哚并[2,3-a]吡啶-1-羧酸乙酯环化,生成目标化合物。
工业生产方法
3-(4-溴苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、对反应条件进行高通量筛选以及使用催化剂来提高收率和减少反应时间。
化学反应分析
反应类型
3-(4-溴苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的氧化物。
还原: 还原反应可以将溴苯甲酰基转化为苄基。
取代: 溴苯甲酰基中的溴原子可以用其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 甲醇钠 (NaOCH₃) 和氰化钾 (KCN) 等亲核试剂可用于取代反应。
主要产物
氧化: 形成氧化物和羧酸。
还原: 形成苄基衍生物。
取代: 形成取代的苯甲酰衍生物。
科学研究应用
3-(4-溴苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生化探针的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料和化学传感器。
作用机制
3-(4-溴苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。确切的分子靶点和途径可能会因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- 3-(4-氯苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯
- 3-(4-氟苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯
- 3-(4-甲基苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯
独特性
3-(4-溴苯甲酰)-5-(2-吡啶基)-1-吲哚并[2,3-a]吡啶-1-羧酸乙酯的独特性在于其含有溴苯甲酰基,与苯甲酰基上具有不同取代基的类似物相比,它具有独特的化学反应性和生物活性。
属性
CAS 编号 |
252201-20-0 |
|---|---|
分子式 |
C23H17BrN2O3 |
分子量 |
449.3 g/mol |
IUPAC 名称 |
ethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C23H17BrN2O3/c1-2-29-23(28)17-14-21(22(27)15-9-11-16(24)12-10-15)26-19(17)7-5-8-20(26)18-6-3-4-13-25-18/h3-14H,2H2,1H3 |
InChI 键 |
SKPBPEPJLYXSCO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019771.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12019784.png)
![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12019795.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B12019800.png)

![N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019813.png)
![4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12019817.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12019820.png)
![(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019833.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B12019834.png)
![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019836.png)
![[3-benzoyloxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12019845.png)

